molecular formula C16H24ClN3O10 B14441811 [3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate CAS No. 74751-37-4

[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate

Cat. No.: B14441811
CAS No.: 74751-37-4
M. Wt: 453.8 g/mol
InChI Key: IQPDOPNOTVECJO-UHFFFAOYSA-N
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Description

[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Acetylation: Introduction of acetyl groups to specific positions on the molecule.

    Chlorination: Incorporation of chlorine atoms through reactions with chlorinating agents.

    Nitrosation: Addition of nitroso groups using nitrosating agents.

    Methoxylation: Introduction of methoxy groups through reactions with methanol or other methoxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to remove oxygen or add hydrogen.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with DNA: Causing DNA damage or interfering with replication.

    Modulating Signaling Pathways: Affecting cellular signaling and communication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

CAS No.

74751-37-4

Molecular Formula

C16H24ClN3O10

Molecular Weight

453.8 g/mol

IUPAC Name

[3,5-diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C16H24ClN3O10/c1-8(21)27-7-11-13(28-9(2)22)12(18-16(24)20(19-25)6-5-17)14(29-10(3)23)15(26-4)30-11/h11-15H,5-7H2,1-4H3,(H,18,24)

InChI Key

IQPDOPNOTVECJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)NC(=O)N(CCCl)N=O)OC(=O)C

Origin of Product

United States

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